molecular formula C15H15NO4S B2591978 methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 497082-12-9

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2591978
CAS No.: 497082-12-9
M. Wt: 305.35
InChI Key: CUVBETPPUFZGOH-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a benzothiophene ring, and a carboxylate ester group

Scientific Research Applications

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein labeling.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a benzothiophene derivative with a pyrrole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A related compound with a simpler structure.

    (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Another similar compound with different functional groups.

Uniqueness

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its complex structure, which includes both a pyrrole and a benzothiophene ring. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-(2,5-dioxopyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-8-3-4-9-10(7-8)21-14(13(9)15(19)20-2)16-11(17)5-6-12(16)18/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVBETPPUFZGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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